Dexrazoxane hydrochloride is a synthetic bisdioxopiperazine compound that acts as a cardioprotective agent. [] It is often employed in scientific research to mitigate the cardiotoxic effects of anthracyclines, a class of potent anti-cancer drugs. [] This analysis will focus specifically on the scientific research applications of Dexrazoxane hydrochloride, excluding information related to drug use, dosage, and side effects.
Dexrazoxane can be synthesized using 1,2-propanediamine as the starting material. [] The synthesis involves a multi-step process including resolution, alkylation, and cyclization reactions. [] One method utilizes L-tartaric acid as a resolving agent to obtain the (+) enantiomer of 1,2-propanediamine. [] The process also includes converting 1,2-propanediamine bistartrate into its hydrochloride salt, which has been streamlined for simplicity. []
Dexrazoxane, through its metabolite ADR-925, can chelate iron. [, ] This chelation process is thought to be one mechanism by which Dexrazoxane hydrochloride exerts its cardioprotective effects. [, ] Additionally, Dexrazoxane has been shown to interact with Topoisomerase II Beta (TOP2B), an enzyme involved in DNA replication and repair. [, ] This interaction is also believed to contribute to its cardioprotective action, potentially by inhibiting TOP2B and mitigating anthracycline-induced genotoxic damage. [, ]
While initially attributed to its iron-chelating properties, recent research suggests that Dexrazoxane hydrochloride's cardioprotective mechanism is primarily mediated through its interaction with Topoisomerase II Beta (TOP2B) rather than solely through metal chelation. [, ] Studies have shown that while Dexrazoxane effectively inhibits and depletes TOP2B, its iron-chelating metabolite, ADR-925, does not exhibit the same effect. [] This observation is further supported by the lack of cardioprotective benefits observed with ADR-925 administration, despite achieving similar intracellular concentrations to Dexrazoxane. [] These findings suggest that TOP2B inhibition and the subsequent prevention of anthracycline-induced genotoxic damage play a crucial role in the cardioprotective mechanism of Dexrazoxane. []
Investigating Anthracycline-Induced Cardiotoxicity: Dexrazoxane is widely used in both in vitro and in vivo studies to explore the mechanisms underlying anthracycline-induced cardiotoxicity and to evaluate potential cardioprotective strategies. [, , , ] By comparing cellular and physiological responses in the presence and absence of Dexrazoxane, researchers can gain a deeper understanding of the pathways involved in anthracycline-induced damage and develop novel therapeutic interventions. [, , , ]
Evaluating the Efficacy of Novel Cardioprotective Agents: Dexrazoxane serves as a benchmark for evaluating the efficacy of new cardioprotective agents. [] Researchers often compare the cardioprotective effects of novel compounds to those of Dexrazoxane in various experimental models to assess their relative potency and therapeutic potential. []
Studying the Role of TOP2B in Cardiac Physiology: The recent discovery of Dexrazoxane's interaction with TOP2B has opened up new avenues for research in cardiac physiology. [, ] Scientists are now utilizing Dexrazoxane and its derivatives to investigate the role of TOP2B in normal cardiac function and its potential involvement in various cardiac pathologies. [, ]
Developing More Effective Cardioprotective Strategies: Research on Dexrazoxane has provided valuable insights into the mechanisms of anthracycline-induced cardiotoxicity, leading to the development of more effective cardioprotective strategies. [, ] By targeting specific pathways identified through Dexrazoxane research, scientists are working towards developing safer and more effective therapies for protecting the heart from anthracycline-induced damage. [, ]
Further elucidating its interaction with TOP2B: While the interaction between Dexrazoxane and TOP2B has been established, the precise molecular mechanisms underlying this interaction and its downstream effects on cardioprotection warrant further investigation. [, ]
Developing Dexrazoxane derivatives with improved efficacy and safety profiles: Researchers are exploring the development of novel Dexrazoxane derivatives that retain its cardioprotective properties while minimizing potential side effects. []
Investigating its potential applications in other diseases: Given its ability to modulate TOP2B activity, Dexrazoxane may have therapeutic potential in other diseases beyond anthracycline-induced cardiotoxicity, such as cancer and neurodegenerative disorders. [, ] Exploring these potential applications could lead to novel therapeutic strategies for these conditions.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: